![molecular formula C12H14ClNOS B7475639 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine
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Overview
Description
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with a chlorine atom and a methylsulfanyl group
Preparation Methods
The synthesis of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(methylsulfanyl)benzoic acid and pyrrolidine.
Reaction Conditions: The carboxylic acid group of 2-chloro-5-(methylsulfanyl)benzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Bond: The activated acid reacts with pyrrolidine to form the desired amide bond, resulting in the formation of this compound.
Chemical Reactions Analysis
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine can be compared with similar compounds such as:
2-Chloro-5-(methylsulfanyl)benzamide: Similar structure but lacks the pyrrolidine ring.
5-Chloro-2-(methylsulfanyl)benzoic acid: Similar structure but lacks the amide bond.
N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide: Similar structure but with an acetamide group instead of the pyrrolidine ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZLUOHLFCFJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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